2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative with a 4-ethoxyphenyl substituent at the 2-position and an o-tolyl (2-methylphenyl) group on the acetamide nitrogen. The 4-ethoxy group enhances electron density and solubility, while the o-tolyl moiety introduces steric and electronic effects that may influence receptor binding .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-30-18-10-8-17(9-11-18)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRKDULYUQHISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the o-tolylacetamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8–12 h | 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid | 68–72% | Complete cleavage of the o-tolylamide group |
| Basic hydrolysis | 2M NaOH, 80°C, 6 h | Sodium salt of the acetic acid derivative | 85% | Faster reaction kinetics in basic media |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond. The ethoxy group on the phenyl ring stabilizes intermediates through electron-donating effects .
Nucleophilic Aromatic Substitution
The pyrazine ring’s electron-deficient nature allows substitution at activated positions:
| Reagent | Conditions | Position Modified | Product |
|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C, 2 h | C-3 of the pyrazine ring | 3-bromo derivative |
| Ammonia (NH₃) | Ethanol, 100°C, 24 h | C-6 of the pyrazolo moiety | 6-amino-substituted analog |
Key Findings :
- Bromination occurs regioselectively at the pyrazine ring due to its lower electron density.
- Ammonia substitution is less efficient (45–50% yield) due to steric hindrance from the o-tolyl group .
Reduction Reactions
The 4-oxo group and acetamide functionality participate in reductions:
| Reagent | Target Group | Conditions | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | 4-oxo group | THF, 0°C → RT, 4 h | 4-hydroxy derivative | 62% |
| H₂/Pd-C | Acetamide carbonyl | Ethanol, 50 psi, 12 h | N-(o-tolyl)ethylamine side chain | 78% |
Notes :
- Over-reduction of the pyrazine ring is avoided using mild conditions.
- Catalytic hydrogenation preserves the heterocyclic core’s integrity.
Alkylation and Acylation
The secondary amine in the acetamide group undergoes alkylation/acylation:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-methylated acetamide |
| Acylation | Acetyl chloride | Pyridine, RT, 12 h | N-acetylated derivative |
Challenges :
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrazine core participates in ring-forming reactions:
Mechanistic Pathway :
Cyclocondensation involves nucleophilic attack by hydrazine/thiourea at the pyrazine ring’s electrophilic carbon, followed by ring closure .
Oxidation Reactions
Controlled oxidation modifies the heterocyclic system:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | Pyrazine N-oxide derivative | Enhanced solubility in polar solvents |
| m-CPBA | DCM, 0°C → RT, 12 h | Epoxidation of the pyrazolo moiety | Unstable; decomposes upon isolation |
Scientific Research Applications
2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyrazine Core
- N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 941963-25-3): Pyrazine substituent: Phenyl (electron-neutral). Acetamide substituent: 4-Chlorobenzyl (bulky, electronegative).
- 2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide: Pyrazine substituent: 4-Ethoxyphenyl (same as target compound). Acetamide substituent: 4-Methylphenyl (para-methyl vs. ortho-methyl in target).
- N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: Pyrazine substituent: 4-Ethoxyphenyl. Acetamide substituent: Benzyl (aromatic, non-polar). Properties: XlogP = 2.7 indicates moderate lipophilicity; benzyl group may enhance blood-brain barrier penetration .
Heterocyclic Core Modifications
- 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 941933-81-9):
Physicochemical and Pharmacokinetic Comparisons
*Calculated from molecular formula (C₂₃H₂₂N₄O₃). †Estimated based on structural analogs.
Biological Activity
The compound 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.45 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is significant for its biological properties. The presence of functional groups such as ethoxy and tolyl enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.45 g/mol |
| IUPAC Name | This compound |
| Notable Features | Contains a pyrazinoid structure; potential for diverse biological activities |
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with pyrazolo[1,5-a]pyrimidine structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been investigated for their effects on breast cancer (MDA-MB-231) and lung cancer (A-549) cell lines, demonstrating significant potency with IC50 values in the low micromolar range .
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways. This inhibition can modulate cellular processes relevant to disease states .
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with molecular targets such as protein kinases or other enzymes involved in cell signaling pathways. This interaction can lead to alterations in cellular functions that may contribute to its therapeutic effects .
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction processes .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A series of pyrazolo derivatives were synthesized and tested against cancer cell lines, revealing promising anticancer properties comparable to standard chemotherapeutics like cisplatin .
- Enzymatic Activity : Research highlighted the potential of pyrazolo derivatives as selective protein inhibitors, showcasing their ability to modulate enzymatic activity effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
